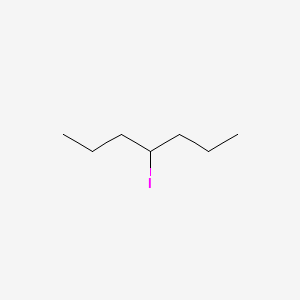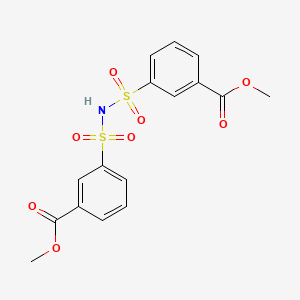![molecular formula C14H9Cl2F3N2O B14693878 1-(2,4-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14693878.png)
1-(2,4-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features a dichlorophenyl group and a trifluoromethylphenyl group connected by a urea linkage, making it a subject of interest in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea typically involves the reaction of 2,4-dichloroaniline with 4-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,4-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol: Known for its antifungal properties.
1-(4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)ethanone: Used in the synthesis of various organic compounds.
Uniqueness
1-(2,4-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea is unique due to its combination of dichlorophenyl and trifluoromethylphenyl groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Eigenschaften
Molekularformel |
C14H9Cl2F3N2O |
|---|---|
Molekulargewicht |
349.1 g/mol |
IUPAC-Name |
1-(2,4-dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C14H9Cl2F3N2O/c15-9-3-6-12(11(16)7-9)21-13(22)20-10-4-1-8(2-5-10)14(17,18)19/h1-7H,(H2,20,21,22) |
InChI-Schlüssel |
VNVDBORHQNUADB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


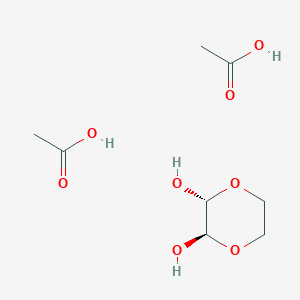
![3-Phenyl-8-propanoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14693798.png)
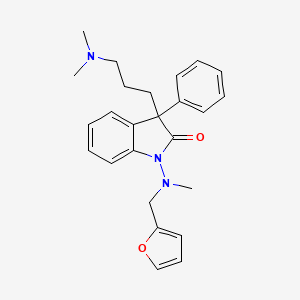
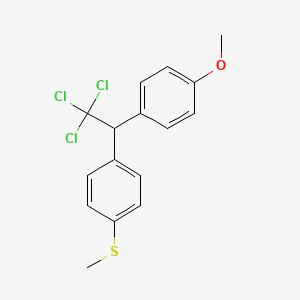


![7-[2-(diethylamino)ethoxy]-2H-chromen-2-one](/img/structure/B14693833.png)
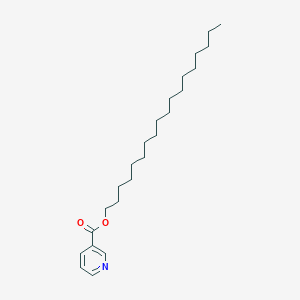
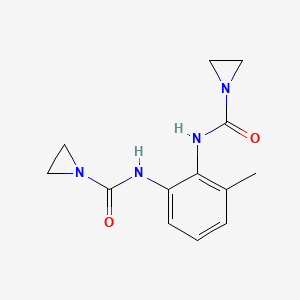

![9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione](/img/structure/B14693847.png)
![N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B14693849.png)
